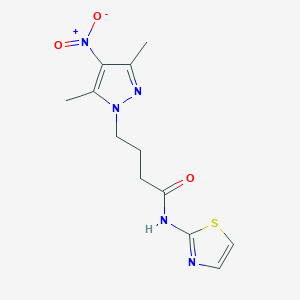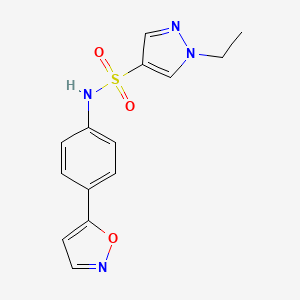
4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide
Overview
Description
4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. AZD6738 has shown potential as a therapeutic agent in cancer treatment and is currently being studied in clinical trials.
Mechanism of Action
4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide inhibits the activity of ATR, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage and initiates a signaling cascade that leads to DNA repair. By inhibiting ATR, 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide prevents the repair of damaged DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects
4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide has been shown to induce cell death in cancer cells through the inhibition of ATR. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide is its specificity for ATR, which makes it a useful tool for studying the DNA damage response pathway. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities for some experiments.
Future Directions
There are several potential future directions for research on 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide. One area of interest is its potential as a therapeutic agent in combination with other cancer treatments, such as immunotherapy. Another area of interest is its potential use in the treatment of DNA repair-deficient cancers, which are often resistant to chemotherapy and radiation therapy. Additionally, further research is needed to understand the long-term effects of 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide on normal cells and its potential for development of resistance.
Scientific Research Applications
4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models and has shown efficacy in a variety of cancer types, including breast, lung, and ovarian cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide in cancer patients.
properties
IUPAC Name |
4-chloro-1-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-2-20-9-12(16)14(19-20)15(21)18-11-5-3-10(4-6-11)13-7-8-17-22-13/h3-9H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSOYQBVCXVSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-5-oxo-4-pyridin-3-yl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B3748103.png)

![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B3748110.png)




![methyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B3748145.png)
![4-chloro-1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3748150.png)

![3-[(3-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3748172.png)
![3-[7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid](/img/structure/B3748178.png)
